molecular formula C22H24Cl2N2O5 B14808918 2-Phenylethyl 4-{2-[4-(2,4-dichlorophenoxy)butanoyl]hydrazinyl}-4-oxobutanoate

2-Phenylethyl 4-{2-[4-(2,4-dichlorophenoxy)butanoyl]hydrazinyl}-4-oxobutanoate

Cat. No.: B14808918
M. Wt: 467.3 g/mol
InChI Key: ZEKHHKAGFGAWHF-UHFFFAOYSA-N
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Description

2-phenylethyl 4-{2-[4-(2,4-dichlorophenoxy)butanoyl]hydrazino}-4-oxobutanoate is a complex organic compound with a molecular formula of C20H20Cl2N2O5 It is known for its unique chemical structure, which includes a phenylethyl group, a dichlorophenoxy group, and a butanoyl hydrazino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenylethyl 4-{2-[4-(2,4-dichlorophenoxy)butanoyl]hydrazino}-4-oxobutanoate typically involves multiple steps. One common method starts with the reaction of 2,4-dichlorophenol with butanoyl chloride to form 2,4-dichlorophenoxybutanoyl chloride. This intermediate is then reacted with hydrazine to produce 2,4-dichlorophenoxybutanoyl hydrazine. The final step involves the condensation of this intermediate with 2-phenylethyl 4-oxobutanoate under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-phenylethyl 4-{2-[4-(2,4-dichlorophenoxy)butanoyl]hydrazino}-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into simpler hydrazino derivatives.

    Substitution: The dichlorophenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen atoms.

    Reduction: Reduced hydrazino derivatives.

    Substitution: Compounds with different functional groups replacing the dichlorophenoxy group.

Scientific Research Applications

2-phenylethyl 4-{2-[4-(2,4-dichlorophenoxy)butanoyl]hydrazino}-4-oxobutanoate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-phenylethyl 4-{2-[4-(2,4-dichlorophenoxy)butanoyl]hydrazino}-4-oxobutanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The dichlorophenoxy group is particularly important for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-phenylethyl 4-{2-[(2,4-dichlorophenoxy)acetyl]hydrazino}-4-oxobutanoate
  • 2-phenylethyl 4-{2-[(2,4-dichlorophenoxy)propionyl]hydrazino}-4-oxobutanoate

Uniqueness

2-phenylethyl 4-{2-[4-(2,4-dichlorophenoxy)butanoyl]hydrazino}-4-oxobutanoate stands out due to its specific combination of functional groups, which confer unique reactivity and potential biological activity. The presence of the dichlorophenoxy group enhances its binding properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H24Cl2N2O5

Molecular Weight

467.3 g/mol

IUPAC Name

2-phenylethyl 4-[2-[4-(2,4-dichlorophenoxy)butanoyl]hydrazinyl]-4-oxobutanoate

InChI

InChI=1S/C22H24Cl2N2O5/c23-17-8-9-19(18(24)15-17)30-13-4-7-20(27)25-26-21(28)10-11-22(29)31-14-12-16-5-2-1-3-6-16/h1-3,5-6,8-9,15H,4,7,10-14H2,(H,25,27)(H,26,28)

InChI Key

ZEKHHKAGFGAWHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCOC(=O)CCC(=O)NNC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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